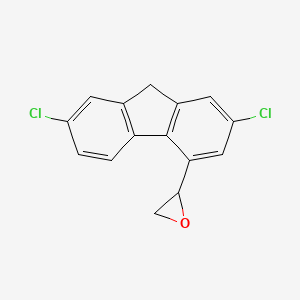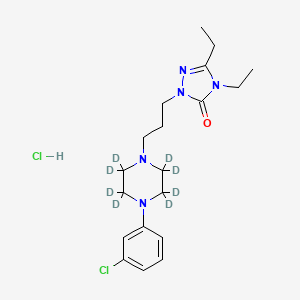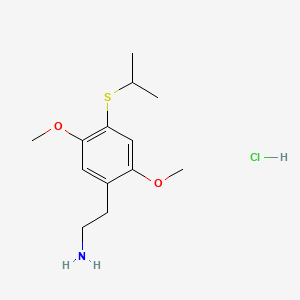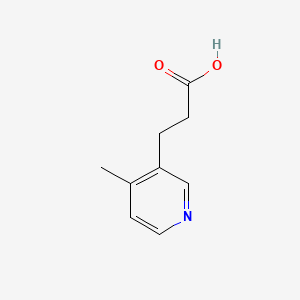
2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane” is a chemical compound with the molecular formula C15H10Cl2O and a molecular weight of 277.15 . It is also known by its CAS number 53221-14-0 .
Molecular Structure Analysis
The InChI code for “2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane” is1S/C15H10Cl2O/c16-10-1-2-12-8(4-10)3-9-5-11(17)6-13(15(9)12)14-7-18-14/h1-2,4-6,14H,3,7H2 . The Canonical SMILES is C1C(O1)C2=CC(=CC3=C2C4=C(C3)C=C(C=C4)Cl)Cl . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane” include a molecular weight of 277.1 g/mol, XLogP3-AA of 4.3, zero hydrogen bond donor count, one hydrogen bond acceptor count, one rotatable bond count, an exact mass of 276.0108703 g/mol, a monoisotopic mass of 276.0108703 g/mol, a topological polar surface area of 12.5 Ų, a heavy atom count of 18, and a formal charge of 0 .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds : 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane has been used to synthesize new compounds with high purity, such as 1-[(2,7-Dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]-2-(methylselanyl)ethanol, which demonstrates its utility in creating novel molecules (Puthran, Poojary, & Purushotham, 2020).
Antimalarial Drug Manufacturing : It plays a role in the manufacturing process of antimalarial drugs like Coartem. An improved process that included the conversion of related compounds to 2-dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol was developed, highlighting its significance in pharmaceutical production (Boehm et al., 2007).
Antimicrobial and Antioxidant Activities : The compound has been used to create oxiranes with antimicrobial, antioxidant, and insect antifeedant activities, showcasing its potential in creating biologically active substances (Thirunarayanan & Vanangamudi, 2011).
Electro-optical Properties : Studies have explored the synthesis of hybrid monomers containing furan and fluorene units, where 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane derivatives played a role. These polymers exhibit unique electro-optical properties, which could be useful in material science (Güneş, Cihaner, & Önal, 2013).
Metal-Ion Sensing and Fluorescence : A fluorene-based derivative has been shown to be sensitive to Zn2+ ions and has efficient two-photon absorption properties, suggesting its application in fluorescence microscopy and sensing (Belfield et al., 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane primarily targets the dihydrofolate reductase (DHFR) enzyme . DHFR is crucial in the folate pathway, which is essential for DNA synthesis and repair. By inhibiting DHFR, the compound disrupts the production of tetrahydrofolate, a cofactor necessary for the synthesis of purines and thymidylate, thereby impeding cell proliferation .
Mode of Action
The compound interacts with DHFR by binding to its active site, preventing the enzyme from converting dihydrofolate to tetrahydrofolate . This inhibition leads to a reduction in the synthesis of nucleotides required for DNA replication and cell division. The binding affinity and specificity of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane to DHFR are enhanced by its structural similarity to the enzyme’s natural substrates .
Biochemical Pathways
The inhibition of DHFR by 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane affects the folate pathway, leading to a decrease in the production of tetrahydrofolate . This disruption impacts several downstream processes, including the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis. Consequently, the compound induces cell cycle arrest and apoptosis in rapidly dividing cells .
Pharmacokinetics
The pharmacokinetics of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and distributed throughout the body, with a preference for tissues with high rates of cell division . It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal route . The bioavailability of the compound is influenced by its lipophilicity and stability in biological fluids .
Result of Action
At the molecular level, the inhibition of DHFR by 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane leads to a decrease in nucleotide synthesis, resulting in impaired DNA replication and cell division . This effect is particularly pronounced in rapidly proliferating cells, such as cancer cells, leading to cell cycle arrest and apoptosis . At the cellular level, the compound induces cytotoxicity and reduces tumor growth in various cancer models .
Action Environment
The efficacy and stability of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane are influenced by environmental factors such as pH, temperature, and the presence of metabolic enzymes . The compound is more stable in neutral to slightly acidic conditions and can be degraded in highly alkaline environments . Additionally, the presence of metabolic enzymes, particularly in the liver, can affect the compound’s half-life and bioavailability .
Propiedades
IUPAC Name |
2-(2,7-dichloro-9H-fluoren-4-yl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-10-1-2-12-8(4-10)3-9-5-11(17)6-13(15(9)12)14-7-18-14/h1-2,4-6,14H,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFBXSRAIWZONX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC3=C2C4=C(C3)C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677299 |
Source


|
| Record name | 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane | |
CAS RN |
53221-14-0 |
Source


|
| Record name | 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane in the synthesis of lumefantrine?
A1: 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane is a crucial intermediate in the multi-step synthesis of lumefantrine [, ]. This compound undergoes ring-opening with methane selenol, followed by a Knoevenagel condensation, to ultimately yield lumefantrine.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)


![N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide](/img/structure/B589941.png)


